(1-Fluoronaphthalen-2-yl)boronic acid
Overview
Description
(1-Fluoronaphthalen-2-yl)boronic acid, also known as 1-fluoro-2-naphthylboronic acid, is an organoboron compound with the molecular formula C10H8BFO2. This compound is characterized by the presence of a boronic acid group attached to a fluorinated naphthalene ring. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Fluoronaphthalen-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-fluoronaphthalene using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base like potassium carbonate and a solvent such as tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis apply. These include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for scalability, and ensuring efficient purification processes to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: (1-Fluoronaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Scientific Research Applications
(1-Fluoronaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing applications.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (1-Fluoronaphthalen-2-yl)boronic acid in cross-coupling reactions involves several key steps:
Transmetalation: The boronic acid group transfers its organic moiety to the palladium catalyst.
Oxidative Addition: The palladium catalyst forms a new carbon-palladium bond with the organic halide.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a fluorinated naphthalene ring.
2-Naphthylboronic Acid: Similar structure but lacks the fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in (1-Fluoronaphthalen-2-yl)boronic acid enhances its reactivity and selectivity in certain reactions compared to non-fluorinated analogs.
Aromatic Structure: The naphthalene ring provides additional stability and electronic properties that can be advantageous in specific synthetic applications.
Properties
IUPAC Name |
(1-fluoronaphthalen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMXAKEZZOHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222547-67-3 | |
Record name | (1-fluoronaphthalen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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